molecular formula C9H10FIN2O6 B1356998 5-Fluoro-6-iodouridine CAS No. 87818-06-2

5-Fluoro-6-iodouridine

Cat. No.: B1356998
CAS No.: 87818-06-2
M. Wt: 388.09 g/mol
InChI Key: ATXHATZRJXXACM-UMMCILCDSA-N
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Description

5-Fluoro-6-iodouridine is a fluorinated nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of both fluorine and iodine atoms on the uridine molecule, which imparts unique chemical and biological properties. The incorporation of fluorine enhances the compound’s metabolic stability and lipophilicity, while the iodine atom can be used for radiolabeling, making it a valuable tool in various scientific applications .

Biochemical Analysis

Cellular Effects

The effects of 5-Fluoro-6-iodouridine on cellular processes are profound. In various cell types, this compound has been shown to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways, including the activation of DNA damage response pathways and the inhibition of cell proliferation . Furthermore, this compound affects gene expression by incorporating into RNA, thereby altering the transcriptional landscape of the cell . These cellular effects make it a valuable tool in cancer research and antiviral therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis . Additionally, the compound incorporates into RNA, disrupting normal RNA function and leading to the inhibition of protein synthesis . These molecular interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in some cell lines, highlighting the importance of monitoring its effects over time . Additionally, the compound’s stability and degradation profile are crucial factors in its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication and reduce tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and myelosuppression . These dosage-dependent effects underscore the importance of optimizing the dosage regimen to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and uridine phosphorylase, which convert it into its active metabolites . These metabolites then incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells. Once inside the cell, this compound can accumulate in the nucleus and cytoplasm, where it exerts its biochemical effects . The distribution of the compound within different tissues can influence its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleic acid metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodouridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the selective iodination of uridine followed by fluorination. The process begins with the protection of the hydroxyl groups on uridine to prevent unwanted reactions. The protected uridine is then subjected to iodination using iodine and a suitable oxidizing agent. After iodination, the compound undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-Fluoro-6-azidouridine, while oxidation with hydrogen peroxide could produce this compound oxide .

Scientific Research Applications

5-Fluoro-6-iodouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouridine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.

    6-Iodouridine: A nucleoside analog with iodine substitution, used in antimalarial research.

    5-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer treatment

Uniqueness

5-Fluoro-6-iodouridine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these two halogens enhances the compound’s stability, lipophilicity, and potential for radiolabeling, making it a versatile tool in various scientific applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXHATZRJXXACM-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583099
Record name 5-Fluoro-6-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87818-06-2
Record name 5-Fluoro-6-iodouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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